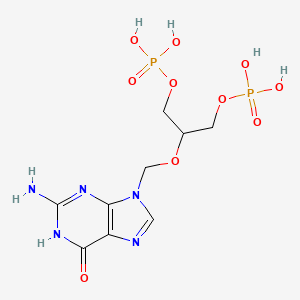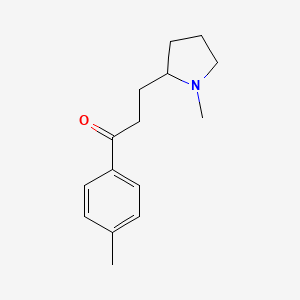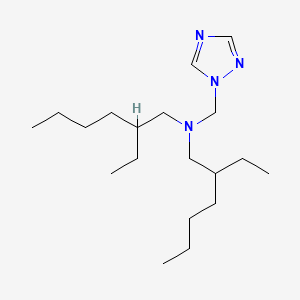
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is a synthetic nucleoside analog known for its potent antiviral properties. This compound has shown significant efficacy against various viruses, including herpes simplex virus and cytomegalovirus . Its unique structure allows it to interfere with viral DNA replication, making it a valuable tool in antiviral therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves multiple steps, starting with the preparation of the guanine base. The guanine is then modified to introduce the 1,3-dihydroxy-2-propoxymethyl group. This is typically achieved through a series of protection and deprotection steps, followed by phosphorylation to obtain the bis(monophosphate) form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-pressure liquid chromatography (HPLC) for purification and the employment of efficient catalysts to accelerate the reactions .
化学反応の分析
Types of Reactions
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the guanine base, impacting its antiviral properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its efficacy
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various analogs with different functional groups .
科学的研究の応用
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Investigated for its potential in treating viral infections, particularly those caused by herpesviruses and cytomegalovirus
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用機序
The primary mechanism of action of 9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) involves its incorporation into viral DNA. Once incorporated, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the compound’s ability to be phosphorylated by viral kinases, leading to the formation of its active triphosphate form .
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog with similar antiviral properties but a different structure.
Ganciclovir: Shares a similar mechanism of action but has a broader spectrum of activity against herpesviruses.
Uniqueness
9-(1,3-Dihydroxy-2-propoxymethyl)-guanine-bis(monophosphate) is unique due to its specific modifications, which enhance its efficacy and selectivity against certain viruses. Its ability to be phosphorylated by viral kinases and its potent inhibition of viral DNA polymerase make it a valuable compound in antiviral research and therapy .
特性
| 91516-84-6 | |
分子式 |
C9H15N5O10P2 |
分子量 |
415.19 g/mol |
IUPAC名 |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N5O10P2/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-22-5(1-23-25(16,17)18)2-24-26(19,20)21/h3,5H,1-2,4H2,(H2,16,17,18)(H2,19,20,21)(H3,10,12,13,15) |
InChIキー |
XKEDVXJHPVQCFB-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1COC(COP(=O)(O)O)COP(=O)(O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)

![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
